2-(3-Bromofuran-2-yl)cyclohexan-1-ol
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Overview
Description
2-(3-Bromofuran-2-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C10H13BrO2 and a molecular weight of 245.12 g/mol It is characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a cyclohexanol moiety
Preparation Methods
The synthesis of 2-(3-Bromofuran-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the bromination of furan followed by a cyclohexanol substitution. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-(3-Bromofuran-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a furan-cyclohexanol derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Bromofuran-2-yl)cyclohexan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromofuran-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and furan ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and functional groups .
Comparison with Similar Compounds
2-(3-Bromofuran-2-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:
2-(3-Chlorofuran-2-yl)cyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-(3-Iodofuran-2-yl)cyclohexan-1-ol: Contains an iodine atom, which may exhibit different reactivity and applications.
2-(3-Methylfuran-2-yl)cyclohexan-1-ol: Features a methyl group, leading to variations in chemical behavior and uses.
Properties
Molecular Formula |
C10H13BrO2 |
---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-(3-bromofuran-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H13BrO2/c11-8-5-6-13-10(8)7-3-1-2-4-9(7)12/h5-7,9,12H,1-4H2 |
InChI Key |
RHOAHKPNAUTRGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=C(C=CO2)Br)O |
Origin of Product |
United States |
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